molecular formula C11H11N3O3S B2592935 2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 893778-57-9

2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2592935
CAS RN: 893778-57-9
M. Wt: 265.29
InChI Key: BGUHNLPECPVPLO-UHFFFAOYSA-N
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Description

2-Hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound with the molecular formula C11H11N3O3S . Its average mass is 265.288 Da and its monoisotopic mass is 265.052124 Da . It is also known by its IUPAC name, Benzamide, 2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]- .


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide core with a 2-hydroxy group and a 5-(methoxymethyl)-1,3,4-thiadiazol-2-yl group . The structure is characterized by the presence of 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . Its molar refractivity is 68.6±0.3 cm3, and it has a polar surface area of 113 Å2 . The compound’s polarizability is 27.2±0.5 10-24 cm3, and it has a molar volume of 181.8±3.0 cm3 . The compound’s ACD/LogP is 1.65, and its ACD/LogD (pH 5.5) is 1.67 .

Scientific Research Applications

Antioxidant Activity

This compound has been studied for its potential as an antioxidant . Antioxidants are crucial in protecting cells from damage caused by free radicals. The structure of this benzamide derivative suggests it could be effective in scavenging free radicals, thus preventing oxidative stress which is associated with various diseases including cancer and neurodegenerative disorders .

Antibacterial Properties

Research indicates that benzamide derivatives can exhibit significant antibacterial activity . This is particularly important in the development of new antibiotics to combat resistant strains of bacteria. The compound’s efficacy against both gram-positive and gram-negative bacteria has been explored, which could lead to broad-spectrum antibiotic applications .

Metal Chelating Activity

The ability to chelate metals can make this compound useful in treating metal-related toxicities or disorders. Metal chelators are used in medicine to treat heavy metal poisoning by binding to metals and facilitating their excretion from the body .

Anti-inflammatory and Analgesic Effects

Benzamides, including this compound, have shown potential in reducing inflammation and acting as pain relievers. This could be beneficial in the treatment of chronic inflammatory diseases and for providing symptomatic relief in conditions like arthritis .

Antimicrobial and Antifungal Uses

Apart from antibacterial properties, there’s potential for antimicrobial and antifungal applications. This expands the scope of this compound in treating a variety of infections caused by different pathogens .

Anti-tumor Properties

Some benzamide derivatives have been identified to possess anti-tumor activities. They can be used in cancer research to develop new chemotherapeutic agents that target specific pathways involved in tumor growth and proliferation .

Drug Discovery and Development

The structural features of benzamides make them suitable candidates for drug discovery. Their versatility allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects .

Industrial Applications

Beyond medical uses, benzamides have applications in industrial sectors such as plastics, rubber, and paper industries. They can function as intermediates in the synthesis of more complex compounds or as additives to improve product properties .

properties

IUPAC Name

2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-17-6-9-13-14-11(18-9)12-10(16)7-4-2-3-5-8(7)15/h2-5,15H,6H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUHNLPECPVPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

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